molecular formula C9H14N2OS2 B15276684 N-((2-(Methoxymethyl)thiazol-4-yl)methyl)thietan-3-amine

N-((2-(Methoxymethyl)thiazol-4-yl)methyl)thietan-3-amine

Cat. No.: B15276684
M. Wt: 230.4 g/mol
InChI Key: DXANRRVORBFORU-UHFFFAOYSA-N
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Description

N-((2-(Methoxymethyl)thiazol-4-yl)methyl)thietan-3-amine is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

One common synthetic route includes the reaction of a thioamide with α-haloketones to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

N-((2-(Methoxymethyl)thiazol-4-yl)methyl)thietan-3-amine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-((2-(Methoxymethyl)thiazol-4-yl)methyl)thietan-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.

    Medicine: Due to its potential antibacterial, antifungal, and antitumor properties, it is investigated for therapeutic applications.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2-(Methoxymethyl)thiazol-4-yl)methyl)thietan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring’s electron-rich nature allows it to interact with biological molecules, potentially inhibiting or activating specific pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Similar compounds to N-((2-(Methoxymethyl)thiazol-4-yl)methyl)thietan-3-amine include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

Compared to these compounds, this compound may offer unique properties due to its specific substituents, which can influence its biological activity and chemical reactivity.

Properties

Molecular Formula

C9H14N2OS2

Molecular Weight

230.4 g/mol

IUPAC Name

N-[[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl]thietan-3-amine

InChI

InChI=1S/C9H14N2OS2/c1-12-3-9-11-7(6-14-9)2-10-8-4-13-5-8/h6,8,10H,2-5H2,1H3

InChI Key

DXANRRVORBFORU-UHFFFAOYSA-N

Canonical SMILES

COCC1=NC(=CS1)CNC2CSC2

Origin of Product

United States

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